3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride
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Overview
Description
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a methoxy group attached to a phenyl ring, along with a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride typically involves multi-step organic reactions. One common approach is the alkylation of a suitable phenyl derivative followed by the introduction of the amino and carboxyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme interactions, protein binding, and cellular uptake mechanisms.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and carboxyl groups allows it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The fluorine and methoxy groups can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)propionic acid: Lacks the amino and fluorine groups, making it less versatile in biological applications.
Uniqueness
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the methoxy group increases its solubility and bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(aminomethyl)-3-(3-fluoro-4-methoxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3.ClH/c1-16-10-3-2-7(5-9(10)12)4-8(6-13)11(14)15;/h2-3,5,8H,4,6,13H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWALNUHYMKGMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089257-64-5 |
Source
|
Record name | 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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